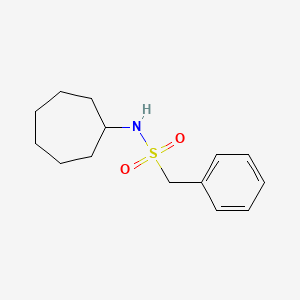

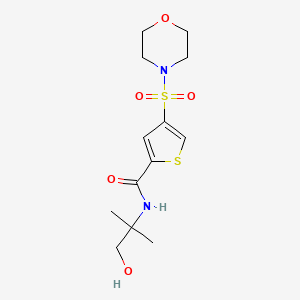

![molecular formula C20H26N4O B5502888 N-benzyl-4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5502888.png)

N-benzyl-4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-benzyl-4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide involves multiple steps starting from basic piperidine and imidazole frameworks. An efficient approach includes Dieckmann cyclization and condensation reactions for constructing the piperidine and imidazolone frameworks respectively. For example, compounds with similar structures have been synthesized through various organic reactions, showcasing the chemical versatility and structural adaptability of such compounds (De Risi et al., 2001).

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has demonstrated the design, synthesis, and evaluation of imidazo[1,2-a]pyridine-3-carboxamide derivatives and related compounds for their antimicrobial activities. For instance, novel imidazo[1,2-a]pyridine-3-carboxamides bearing different linkers showed considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis (MTB) strains. Such compounds, including 2,6-dimethyl-N-[2-(phenylamino)ethyl] IPAs, have shown promising results with MIC values ranging from 0.041-2.64 μM against these strains, indicating their potential as therapeutic agents against tuberculosis (Lv et al., 2017).

Anticancer Research

In the context of anticancer research, compounds structurally related to N-benzyl-4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide have been evaluated for their potential as anticancer agents. The study on novel anaplastic lymphoma kinase inhibitors highlights the pharmacokinetics and enzymatic hydrolysis of such compounds, indicating their relevance in the development of cancer treatments. Derivatives with increased stability in plasma have been identified, although there's a noted trade-off between stability and potency against the targeted enzyme (Teffera et al., 2013).

Corrosion Inhibition

Further, these derivatives have been explored for their corrosion inhibition properties. Electrochemical, thermodynamic, and quantum chemical studies on benzimidazole derivatives, including those structurally related to the chemical , have demonstrated their effectiveness as corrosion inhibitors for N80 steel in hydrochloric acid. These studies reveal how the molecular structure impacts their inhibitory efficiency, providing insights into their potential industrial applications (Yadav et al., 2016).

Enzyme Inhibition

Regarding enzyme inhibition, specific derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. The structure-activity relationship studies identified compounds with significant inhibitory effects, offering a basis for the development of antidementia agents. The enhancement of activity through modifications at the benzamide nitrogen atom underscores the chemical's utility in designing therapeutics for neurological conditions (Sugimoto et al., 1990).

Propiedades

IUPAC Name |

N-benzyl-4-[1-(cyclopropylmethyl)imidazol-2-yl]piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O/c25-20(22-14-16-4-2-1-3-5-16)23-11-8-18(9-12-23)19-21-10-13-24(19)15-17-6-7-17/h1-5,10,13,17-18H,6-9,11-12,14-15H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVMHXHDYLACBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=CN=C2C3CCN(CC3)C(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5502807.png)

![3-methyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5502821.png)

![N,N-dimethyl-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinesulfonamide](/img/structure/B5502825.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5502831.png)

![2-chloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5502848.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B5502872.png)

![5-[(4-fluorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5502884.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(4-isopropylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5502891.png)

![3-[5-(2-chlorophenyl)-2-furyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5502895.png)